4,4'-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline
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Overview
Description
4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two aniline groups at the 4 and 4’ positions of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine or acids to facilitate the cyclization process . The aniline groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline rings.
Scientific Research Applications
4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,3-Phenylene)bis[3,5-dimethyl-1H-pyrazole]
- 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness
4,4’-(1-Phenyl-1H-pyrazole-3,5-diyl)dianiline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenyl group and two aniline groups attached to the pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.
Properties
CAS No. |
138556-28-2 |
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Molecular Formula |
C21H18N4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[5-(4-aminophenyl)-2-phenylpyrazol-3-yl]aniline |
InChI |
InChI=1S/C21H18N4/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-14H,22-23H2 |
InChI Key |
BKQKVVLSJGWIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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